2-Chlorophenyl benzoate
Overview
Description
2-Chlorophenyl benzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . It is also known as Benzoic Acid o-chlorophenyl Ester . The molecular formula of 2-Chlorophenyl benzoate is C13H9ClO2 .
Molecular Structure Analysis
The molecular structure of 2-Chlorophenyl benzoate consists of a benzene ring attached to a benzoate group . The benzoate group is a common functional group in organic chemistry, consisting of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The exact molecular structure can be determined using techniques such as Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets .
Scientific Research Applications
Environmental Remediation and Degradation Studies : 2-Chlorophenyl compounds, including benzoate derivatives, are often studied in the context of environmental remediation. For instance, Becker et al. (2001) investigated the response of a methanogenic sediment community to 2-chlorophenol, a compound closely related to 2-Chlorophenyl benzoate. They found key relationships between microbial population structure, metabolic intermediates, and contaminant mineralization, particularly focusing on the metabolism of benzoate during the mineralization process (Becker et al., 2001).
Molecular Structure and Phase Transition Analysis : Alamro et al. (2021) designed and investigated laterally di-substituted derivatives, including compounds related to 2-Chlorophenyl benzoate. They examined their mesomorphic properties and molecular structures, revealing the effects of group orientation and position on molecular packing and thermal parameters (Alamro et al., 2021).
Antimicrobial Activity Studies : Jalihal et al. (2009) explored the synthesis and antimicrobial activity of various derivatives, including 2-Chlorophenyl compounds. They characterized these new compounds and tested them for antimicrobial activity, providing insight into the potential biological applications of these substances (Jalihal et al., 2009).
Supramolecular Assembly Analysis : Hazra et al. (2014) determined the crystal structures of related compounds and observed weak intermolecular interactions that facilitate the formation of three-dimensional architectures. This research is significant for understanding the structural properties of chlorophenyl derivatives (Hazra et al., 2014).
Spectroscopic Analysis for Molecular Differences : Song et al. (2018) used terahertz time-domain spectroscopy to research differences between chlorophenyl benzimidazole derivatives. This study highlights the importance of minor changes in molecular configuration, which can lead to significant differences in absorption spectra (Song et al., 2018).
Corrosion Inhibition in Steel : Arrousse et al. (2021) conducted a theoretical and experimental study on compounds related to 2-Chlorophenyl benzoate, demonstrating their potential as corrosion inhibitors in acidic media. This application is critical in industrial contexts for protecting materials (Arrousse et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWIWQGBUQAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969977 | |
Record name | 2-Chlorophenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl benzoate | |
CAS RN |
54683-91-9 | |
Record name | 2-Chlorophenyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chlorophenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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